praeroside IV

Hepatoprotection In Vivo Liver Injury

Researchers studying hepatoprotective mechanisms often face confounding NO inhibition. Praeroside IV provides in vivo liver protection without inhibiting NO production, serving as an ideal negative control. • In vivo hepatoprotection in D-GalN/LPS model • No NO inhibition, enabling targeted pathway analysis • >98% HPLC purity, ideal reference standard for Qian-Hu authentication

Molecular Formula C20H24O9
Molecular Weight 408.4 g/mol
Cat. No. B15139865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepraeroside IV
Molecular FormulaC20H24O9
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC4C(C(C(C(O4)CO)O)O)O)C
InChIInChI=1S/C20H24O9/c1-20(2)13(27-19-17(25)16(24)15(23)12(8-21)26-19)7-10-11(29-20)5-3-9-4-6-14(22)28-18(9)10/h3-6,12-13,15-17,19,21,23-25H,7-8H2,1-2H3/t12-,13-,15-,16+,17-,19+/m1/s1
InChIKeyBPBRRMGZTUDRDI-LDSJTTMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Praeroside IV: Hepatoprotective Research


Praeroside IV is a structurally defined angular pyranocoumarin glycoside, identified by the CAS Registry Number 117233-34-8 and a molecular weight of 408.40 g/mol [1]. It is a natural product initially isolated from the n-butanol extract of the root of *Peucedanum praeruptorum* Dunn. (Umbelliferae), a plant used in traditional Chinese medicine . Unlike some other praerosides, its reported biological activity is focused, and it serves as a well-characterized reference standard for investigating specific mechanisms of liver injury. This compound is primarily offered for laboratory research use and is not intended for human or veterinary therapeutic or diagnostic applications.

Why Praeroside IV Cannot Be Substituted


Substituting praeroside IV with other compounds sharing the "praeroside" or coumarin designation is scientifically unjustified due to significant differences in molecular structure and biological activity. Praeroside IV is a distinct angular pyranocoumarin glycoside, structurally different from other praerosides like the linear furocoumarin glycoside praeroside I or the angular types praeroside II, III, and V . These structural differences, such as variations in the sugar moiety or the coumarin core, lead to profoundly different biological profiles. For instance, while some related compounds like praeroside II and other acylated khellactones demonstrate *in vitro* inhibition of nitric oxide (NO) production, praeroside IV does not exhibit this activity [1]. This underscores that biological activity is not a class-wide property but is specific to the exact molecular structure, making generic substitution a significant risk in targeted research applications.

Praeroside IV: In Vivo vs. In Vitro Activity


In Vivo Hepatoprotection

Praeroside IV demonstrates significant in vivo hepatoprotective activity, a property not shared by its close structural analogs. In a study by Yoshikawa et al. (2006), praeroside IV, administered at a dose of 25 mg/kg intraperitoneally, significantly reduced liver injury in a mouse model induced by D-galactosamine (D-GalN) and lipopolysaccharide (LPS) [1]. This activity is distinct from that of other major coumarins from the same source, which were effective in different assays.

Hepatoprotection In Vivo Liver Injury

Absence of NO Inhibition In Vitro

In direct contrast to many other coumarin constituents from *Angelica furcijuga*, praeroside IV does not inhibit nitric oxide (NO) production in vitro. A study from 1998 examined several coumarins and found that while compounds like hyuganins A-D, anomalin, and praeroside II strongly inhibited LPS-induced NO production in mouse peritoneal macrophages, praeroside IV was not among the active compounds listed [1]. This negative result is a key differentiator.

Inflammation NO Production Macrophages

HPLC-Verified Purity

For procurement, the consistent purity of praeroside IV is critical. Commercially available praeroside IV is standardized to a purity of >98%, as determined by High-Performance Liquid Chromatography (HPLC) . This level of analytical characterization ensures that research outcomes are attributable to the compound itself and not to unidentified impurities, a common concern with less rigorously characterized natural product isolates.

Analytical Chemistry Quality Control Reference Standard

Praeroside IV Research Applications


Non-NO Hepatoprotection In Vivo

Praeroside IV is uniquely suited for studies aiming to elucidate hepatoprotective mechanisms that are independent of nitric oxide (NO) inhibition. As established in Section 3, praeroside IV provides in vivo liver protection in the D-GalN/LPS mouse model [1] but does not inhibit NO production in vitro [2]. This distinct profile allows researchers to specifically study alternative pathways (e.g., apoptosis modulation, cytokine signaling) that contribute to liver protection without the confounding variable of NO suppression, a common activity among other coumarins from the same source.

Negative Control for NO Inhibition Assays

In experimental designs focused on identifying or characterizing new NO production inhibitors, praeroside IV serves as an ideal negative control. Its structural similarity to active coumarins like praeroside II, coupled with its demonstrated lack of activity in NO inhibition assays [2], provides a powerful tool for validating assay specificity and confirming that observed effects from other compounds are due to their specific pharmacophores rather than general coumarin backbone interactions.

Analytical Reference Standard for Metabolomics

With its well-defined structure and high purity (>98% by HPLC) , praeroside IV is an essential analytical reference standard for the quality control of *Peucedanum praeruptorum* (Qian-Hu) and related herbal materials. It can be used as a marker compound for the authentication and standardization of botanical extracts, enabling accurate quantification via HPLC or LC-MS in research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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